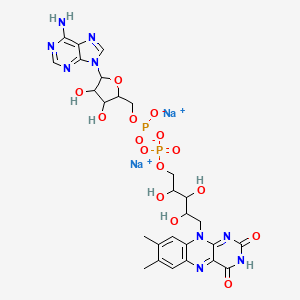

FAD-Na2;FAD sodium salt

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C27H31N9Na2O15P2 |

|---|---|

Molecular Weight |

829.5 g/mol |

IUPAC Name |

disodium;[[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] phosphate |

InChI |

InChI=1S/C27H33N9O15P2.2Na/c1-10-3-12-13(4-11(10)2)35(24-18(32-12)25(42)34-27(43)33-24)5-14(37)19(39)15(38)6-48-52(44,45)51-53(46,47)49-7-16-20(40)21(41)26(50-16)36-9-31-17-22(28)29-8-30-23(17)36;;/h3-4,8-9,14-16,19-21,26,37-41H,5-7H2,1-2H3,(H,44,45)(H,46,47)(H2,28,29,30)(H,34,42,43);;/q;2*+1/p-2 |

InChI Key |

XLRHXNIVIZZOON-UHFFFAOYSA-L |

Canonical SMILES |

CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)([O-])OP(=O)([O-])OCC4C(C(C(O4)N5C=NC6=C(N=CN=C65)N)O)O)O)O)O.[Na+].[Na+] |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to Flavin Adenine Dinucleotide (FAD) Sodium Salt

This technical guide provides a comprehensive overview of the chemical and physical properties, experimental protocols, and biological significance of Flavin Adenine Dinucleotide (FAD) sodium salt. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data in structured tables, detailed methodologies for key experiments, and visualizations of relevant biological pathways.

Core Chemical and Physical Properties

FAD sodium salt is the sodium salt form of Flavin Adenine Dinucleotide, a critical redox cofactor involved in numerous metabolic reactions.[1] It is a yellow to orange, crystalline powder that is hygroscopic in nature.[2]

General and Physical Properties

| Property | Value | Reference |

| Molecular Formula | C₂₇H₃₁N₉Na₂O₁₅P₂ | [3] |

| Molecular Weight | 829.51 g/mol (anhydrous basis) | [4] |

| CAS Number | 84366-81-4 | [5] |

| Appearance | Yellow to orange-brown powder | [4] |

| Melting Point | Decomposes at >203°C | [2] |

| pH (1% in water) | 5.5 - 6.5 | [6] |

| Optical Rotation | -23.2° ± 2.3° (c = 2 in water) | [6] |

Solubility

FAD sodium salt exhibits solubility in aqueous solutions and some organic solvents.

| Solvent | Solubility | Reference |

| Water | 50 mg/mL | [4][7] |

| DMSO | 0.1 mg/mL | [5][8] |

| PBS (pH 7.2) | ~10 mg/mL | [5][8] |

| Methanol | Slightly soluble | [2] |

| Ethanol | Sparingly soluble | |

| Acetone | Insoluble |

Spectral Properties

FAD possesses distinct absorbance and fluorescence characteristics that are crucial for its quantification and study.

| Spectral Property | Wavelength (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Reference |

| UV-Vis Absorbance Maxima (λmax) | 213, 265, 376, 449 | - | [5][8] |

| ~375 and ~450 | ~9,000 and ~11,300, respectively | [9] | |

| Fluorescence Excitation Maximum | ~450 | - | [10] |

| Fluorescence Emission Maximum | ~525-530 | - | [10] |

| Fluorescence Quantum Yield (ΦF) | ~0.033 (in aqueous solution, pH 4-9) | - | [10] |

Biological Significance and Signaling Pathways

FAD is a central molecule in metabolism, acting as a crucial cofactor for a wide range of flavoproteins involved in oxidation-reduction reactions. It plays a vital role in cellular respiration, specifically in the citric acid cycle and the electron transport chain, where it accepts and donates electrons.

It is important to distinguish Flavin Adenine Dinucleotide (FAD) from Fas-Associated Death Domain (FADD). While their acronyms are similar, they are distinct molecules with different functions. FADD is an adaptor protein that plays a critical role in the extrinsic pathway of apoptosis.[2][11][12][13][14] Given the potential for confusion, and as a requested visualization, the FADD-mediated apoptosis signaling pathway is depicted below.

Caption: FADD-mediated extrinsic apoptosis pathway.

Experimental Protocols

This section provides detailed methodologies for common experiments involving FAD sodium salt.

Quantification of FAD Sodium Salt using UV-Vis Spectrophotometry

This protocol allows for the determination of FAD concentration in a solution.

Materials:

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

-

FAD sodium salt

-

Appropriate buffer (e.g., 100 mM potassium phosphate, pH 7.0)

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of a Standard Stock Solution:

-

Accurately weigh a known amount of FAD sodium salt (e.g., 10 mg).

-

Dissolve the FAD in a known volume of buffer (e.g., 100 mL) to create a stock solution. Calculate the molar concentration using the molecular weight of 829.51 g/mol .

-

-

Preparation of Standard Solutions:

-

Perform serial dilutions of the stock solution to prepare a series of standard solutions with known concentrations (e.g., 1, 2, 5, 10, 15, 20 µM).

-

-

UV-Vis Measurement:

-

Set the spectrophotometer to measure absorbance at 450 nm.

-

Use the buffer as a blank to zero the instrument.

-

Measure the absorbance of each standard solution.

-

-

Creation of a Calibration Curve:

-

Plot the absorbance at 450 nm versus the concentration of the standard solutions.

-

Perform a linear regression to obtain the equation of the line (y = mx + c), where y is absorbance, x is concentration, m is the slope (related to the molar extinction coefficient), and c is the y-intercept. The R² value should be close to 1 for a good linear fit.

-

-

Measurement of Unknown Sample:

-

Measure the absorbance of the unknown FAD solution at 450 nm.

-

Use the equation from the calibration curve to calculate the concentration of FAD in the unknown sample.

-

Caption: Workflow for FAD quantification by UV-Vis.

Analysis of FAD Sodium Salt by High-Performance Liquid Chromatography (HPLC)

This protocol provides a framework for the separation and quantification of FAD using HPLC with fluorescence detection.

Instrumentation and Columns:

-

HPLC system with a fluorescence detector.

-

C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

Mobile Phase and Gradient:

-

Mobile Phase A: 10 mM potassium dihydrogen phosphate and 15 mM magnesium acetate, adjusted to pH 3.4 with orthophosphoric acid.

-

Mobile Phase B: Acetonitrile.

-

Isocratic Elution: 85% Mobile Phase A and 15% Mobile Phase B.

-

Flow Rate: 1 mL/min.

Detection:

-

Excitation Wavelength: 445 nm.

-

Emission Wavelength: 530 nm.

Procedure:

-

Sample Preparation:

-

Dissolve the FAD sodium salt sample in the mobile phase or a compatible solvent.

-

Filter the sample through a 0.22 µm syringe filter before injection to remove any particulate matter.

-

-

Standard Preparation:

-

Prepare a series of FAD standard solutions of known concentrations in the mobile phase.

-

-

HPLC Analysis:

-

Equilibrate the column with the mobile phase until a stable baseline is achieved.

-

Inject a fixed volume (e.g., 20 µL) of the standard solutions and the sample.

-

Record the chromatograms and identify the FAD peak based on its retention time compared to the standards.

-

-

Quantification:

-

Generate a calibration curve by plotting the peak area of the FAD standards against their concentrations.

-

Determine the concentration of FAD in the sample by interpolating its peak area on the calibration curve.

-

Studying FAD Binding to a Flavoenzyme using Isothermal Titration Calorimetry (ITC)

ITC is a powerful technique for directly measuring the heat changes associated with binding events, allowing for the determination of binding affinity (Kd), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Materials:

-

Isothermal Titration Calorimeter.

-

Purified flavoenzyme of interest.

-

FAD sodium salt.

-

Dialysis buffer.

Procedure:

-

Sample Preparation:

-

Dialyze both the enzyme and the FAD solution extensively against the same buffer to minimize heat signals from buffer mismatch.

-

Accurately determine the concentrations of the enzyme and FAD solutions using UV-Vis spectrophotometry.

-

-

ITC Experiment Setup:

-

Load the enzyme solution into the sample cell of the calorimeter. A typical starting concentration is in the range of 10-50 µM.

-

Load the FAD solution into the injection syringe. The FAD concentration should be 10-20 times higher than the enzyme concentration.

-

Set the experimental parameters, including temperature, stirring speed, injection volume, and spacing between injections.

-

-

Titration:

-

Perform a series of injections of the FAD solution into the enzyme solution.

-

Record the heat released or absorbed after each injection.

-

-

Data Analysis:

-

Integrate the heat-change peaks for each injection.

-

Fit the integrated heat data to a suitable binding model (e.g., one-site binding model) using the ITC software.

-

The fitting will yield the binding affinity (Kd), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy of binding (ΔS) can then be calculated using the equation: ΔG = -RTln(Ka) = ΔH - TΔS, where Ka = 1/Kd.

-

Caption: Workflow for studying FAD-enzyme binding via ITC.

Storage and Stability

FAD sodium salt is sensitive to light and moisture. It should be stored at -20°C in a tightly sealed container, protected from light. For short-term storage, 2-8°C is acceptable.[2] Solutions of FAD sodium salt are also light-sensitive and should be freshly prepared. Aqueous solutions are not recommended for storage for more than one day.[8] The solid form is stable for at least four years when stored correctly.[8]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. bosterbio.com [bosterbio.com]

- 3. Flavin adenine dinucleotide disodium | C27H31N9Na2O15P2 | CID 2734019 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. FAD-Na2 Redox Cofactor Auto-fluorescence co-enzyme [sigmaaldrich.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Flavin adenine dinucleotide disodium salt hydrate, 94% (dry wt.), water <10% 500 mg | Buy Online [thermofisher.com]

- 7. 黄素腺嘌呤二核苷酸 二钠盐 水合物 suitable for cell culture, BioReagent | Sigma-Aldrich [sigmaaldrich.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. researchgate.net [researchgate.net]

- 10. zaguan.unizar.es [zaguan.unizar.es]

- 11. mdpi.com [mdpi.com]

- 12. Structure of the Fas/FADD complex: A conditional death domain complex mediating signaling by receptor clustering - PMC [pmc.ncbi.nlm.nih.gov]

- 13. youtube.com [youtube.com]

- 14. zollerimkerei.de [zollerimkerei.de]

The Practitioner's Guide to Flavin Adenine Dinucleotide (FAD): Free Acid vs. Sodium Salt

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Flavin Adenine Dinucleotide (FAD) is a cornerstone redox cofactor essential for a multitude of metabolic and cellular processes. As a derivative of riboflavin (Vitamin B2), FAD is indispensable for the function of flavoproteins, which catalyze a wide array of oxidation-reduction reactions. In laboratory and pharmaceutical settings, FAD is commercially available in two primary forms: the free acid and the disodium salt. While chemically similar, the choice between these two forms has significant practical implications for experimental design, reproducibility, and outcomes. This guide provides a detailed technical comparison to inform the selection and proper use of each FAD variant.

Core Chemical and Physical Differences

The fundamental difference lies in the ionization state of the pyrophosphate group. In FAD free acid, the phosphate groups are protonated, making the molecule acidic. In the FAD disodium salt, these acidic protons are replaced by two sodium ions. This seemingly minor alteration profoundly impacts the compound's solubility and behavior in aqueous solutions.

The FAD molecule contains a reactive isoalloxazine ring system, which is the site of electron transfer, tethered to an adenosine monophosphate (AMP) moiety via a pyrophosphate bridge. The molecule exists in multiple redox states, most notably the oxidized quinone (FAD), the one-electron reduced semiquinone (FADH•), and the fully two-electron reduced hydroquinone (FADH₂).

Comparative Physicochemical Properties

The most critical distinction for researchers is the vast difference in aqueous solubility. The disodium salt form is significantly more soluble in water and neutral buffers, a property that is paramount for most biochemical and cellular applications.[1][2] Dissolving the free acid form directly into neutral water is challenging and results in an acidic solution, which can alter experimental conditions and potentially denature proteins.[3]

| Property | FAD (Free Acid) | FAD Disodium Salt | Reference(s) |

| Chemical Formula | C₂₇H₃₃N₉O₁₅P₂ | C₂₇H₃₁N₉Na₂O₁₅P₂ | [4][5] |

| Molecular Weight | 785.56 g/mol | 829.51 g/mol (anhydrous) | [4][5] |

| Appearance | Yellow to orange powder | Yellow to orange crystalline solid | [4][5] |

| Aqueous Solubility | Poorly soluble in neutral water | Highly soluble (e.g., 10 mg/mL in PBS pH 7.2; 50 mg/mL in water) | [2][4] |

| Solution pH | Acidic | Near-neutral | [3] |

| Stability (Solid) | Stable at -20°C, light-sensitive | Stable for ≥4 years at -20°C, light-sensitive | [1][4] |

| Stability (Aqueous) | Prone to degradation; pH-dependent conformational changes | Not recommended for storage for more than one day at 4°C | [3][4] |

Implications for Experimental Design

The choice between FAD free acid and its sodium salt is primarily dictated by the experimental requirements, with the sodium salt being the default choice for most applications due to its superior solubility and non-perturbing pH.

FAD Disodium Salt is recommended for:

-

Enzyme Assays: To ensure accurate and reproducible kinetics, the reaction buffer's pH must be stable and optimal for the enzyme under study. Using the sodium salt avoids introducing unwanted acidity.

-

Reconstitution of Apo-flavoproteins: The process of reintroducing the FAD cofactor into an apoenzyme requires conditions that maintain the protein's structural integrity. The high solubility and neutral pH of the sodium salt solution are ideal for this purpose.[6]

-

Cell Culture Media Supplementation: When studying cellular metabolism, the sodium salt form can be directly dissolved into culture media without significantly altering the pH.

-

Chromatography and Spectroscopy: Buffered solutions prepared with the sodium salt provide consistent species for analytical techniques.

FAD Free Acid may be considered for:

-

Specialized Formulations: In non-aqueous solvent systems or specific formulation studies where sodium ions are undesirable.

-

pH-titration Studies: For research specifically investigating the pH-dependent properties of FAD or flavoproteins, starting with the free acid allows for controlled titration across a pH range.[3]

Experimental Protocols

Protocol: Preparation of a Stock Solution for Enzyme Assays

This protocol details the standard procedure for preparing a concentrated FAD solution for use in biochemical assays, emphasizing the use of the more soluble disodium salt.

-

Reagent Selection: Use Flavin Adenine Dinucleotide, Disodium Salt Hydrate (≥95% purity).

-

Calculation: Determine the mass of FAD sodium salt needed to achieve the desired stock concentration (e.g., 10 mM). Remember to account for the molecular weight of the hydrated salt if specified by the manufacturer.

-

Weighing: Weigh the powder in a low-light environment, as flavins are light-sensitive.

-

Dissolution: Dissolve the powder in a high-purity, neutral buffer (e.g., 50 mM HEPES, pH 7.4, or 50 mM potassium phosphate, pH 7.0). Do not use pure deionized water if a neutral pH is required, as the solution may be slightly alkaline. For a 10 mg/mL solution in PBS (pH 7.2), vortex gently until fully dissolved.[4]

-

Concentration Verification: Measure the absorbance of the stock solution at 450 nm. Calculate the precise concentration using the Beer-Lambert law (A = εcl) with the molar extinction coefficient (ε) for FAD at 450 nm, which is 11,300 M⁻¹cm⁻¹.[7][8]

-

Storage: Aliquot the stock solution into small, light-protected tubes (e.g., amber microtubes) and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles. Aqueous solutions should ideally be used within one day of preparation.[4]

Protocol: Reconstitution of an Apo-flavoprotein

This workflow outlines the general steps to reconstitute an apo-flavoprotein with FAD, a critical step in studying enzyme function after purification.

FAD in a Core Metabolic Pathway: The Citric Acid Cycle

FAD is a critical electron acceptor in the citric acid cycle. In Complex II of the electron transport chain, the enzyme succinate dehydrogenase utilizes a covalently bound FAD to oxidize succinate to fumarate. This reaction is a key energy-harvesting step, capturing two electrons and two protons to form FADH₂.

Conclusion

For the vast majority of research, drug development, and general laboratory applications, FAD disodium salt is the superior and recommended form . Its high aqueous solubility and neutral pH in solution prevent unintended experimental artifacts and ensure the integrity of sensitive biological molecules like enzymes. The free acid form should be reserved for specific applications where its acidic nature is required or where the presence of sodium ions must be avoided. By understanding these fundamental differences, researchers can ensure the accuracy, reproducibility, and validity of their experimental results.

References

- 1. researchgate.net [researchgate.net]

- 2. フラビンアデニンジヌクレオチド 二ナトリウム塩 水和物 ≥95% (HPLC), powder | Sigma-Aldrich [sigmaaldrich.com]

- 3. pH modulates efficiency of singlet oxygen production by flavin cofactors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. cdn.caymanchem.com [cdn.caymanchem.com]

- 5. caymanchem.com [caymanchem.com]

- 6. researchgate.net [researchgate.net]

- 7. Flavin adenine dinucleotide - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

A Technical Guide to the Absorbance Spectrum and Molar Extinction Coefficient of Flavin Adenine Dinucleotide (FAD-Na2)

Flavin adenine dinucleotide (FAD) is a critical redox-active coenzyme involved in a multitude of metabolic reactions.[1] Its disodium salt form, FAD-Na2, is commonly used in research settings. A thorough understanding of its spectrophotometric properties is essential for researchers, scientists, and drug development professionals who work with FAD-dependent enzymes (flavoproteins). This guide provides an in-depth overview of the absorbance spectrum and molar extinction coefficient of FAD, along with detailed experimental protocols for their determination and relevant biochemical pathways.

Absorbance Spectrum of FAD and its Redox States

The absorbance spectrum of FAD is characterized by distinct peaks that change depending on its oxidation state. In its fully oxidized form, FAD is yellow and exhibits two primary absorption maxima in the visible and near-UV regions.[1][2] The major local absorbance maximum is observed at 450 nm, with another significant peak around 375 nm.[1][2] These absorbance properties are crucial for monitoring changes in the coenzyme's oxidation state during enzymatic reactions.

FAD can exist in several redox states: the fully oxidized quinone (FAD), a one-electron reduced semiquinone radical (FADH•), and a two-electron reduced hydroquinone (FADH2). Each of these forms possesses a unique absorbance spectrum, allowing for their differentiation.[1][3] The semiquinone form can be blue or red depending on the pH, while the fully reduced FADH2 is colorless.[1] In protein environments, the absorption maxima of FAD can be shifted, and the vibrational structure of the peaks can become more resolved.[3]

The following table summarizes the key absorbance maxima and molar extinction coefficients for FAD and its related compounds in their free forms in solution.

| Compound | Redox State | Wavelength (λmax) | Molar Extinction Coefficient (ε) |

| FAD | Oxidized | 450 nm | 11,300 M⁻¹cm⁻¹[1][4] |

| 375 nm | 9,300 M⁻¹cm⁻¹ | ||

| FMN | Oxidized | 445 nm | 12,500 M⁻¹cm⁻¹ |

| 373 nm | 10,400 M⁻¹cm⁻¹ | ||

| FADH⁻ | Reduced (anionic) | ~325 nm | Not specified |

| FADH₂ | Reduced (neutral) | ~345 nm | Not specified |

Experimental Protocols

Determining the concentration and molar extinction coefficient of FAD, particularly when bound to a protein, requires specific experimental procedures. Below are detailed methodologies for these determinations.

Protocol 1: Spectrophotometric Determination of FAD Concentration in a Flavoprotein

This protocol describes the determination of FAD concentration by releasing it from the protein and measuring its absorbance.

Objective: To determine the concentration of FAD in a purified flavoprotein sample.

Materials:

-

Purified flavoprotein solution

-

Trichloroacetic acid (TCA) or Sodium dodecyl sulfate (SDS)

-

Spectrophotometer

-

Centrifuge

-

Cuvettes

Methodology:

-

Protein Denaturation:

-

Take a known volume of the flavoprotein solution.

-

To release the FAD cofactor, denature the protein. This can be achieved by:

-

-

Separation of Precipitated Protein:

-

Centrifuge the denatured protein sample at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the precipitated protein.[4]

-

-

Spectrophotometric Measurement:

-

Carefully collect the supernatant, which contains the released FAD.

-

Measure the absorbance spectrum of the supernatant from 300 nm to 600 nm.

-

Record the absorbance value at 450 nm.

-

-

Concentration Calculation:

Protocol 2: Identification of Flavin Cofactor (FAD vs. FMN) using Phosphodiesterase

This protocol helps to distinguish between FAD and Flavin Mononucleotide (FMN) based on their differential response to phosphodiesterase (PDE).

Objective: To identify the type of flavin cofactor in a sample.

Materials:

-

Flavin sample (supernatant from Protocol 1)

-

Snake venom phosphodiesterase (PDE)

-

Spectrophotometer or Fluorometer

Methodology:

-

Initial Spectrum:

-

Record the absorbance or fluorescence emission spectrum of the flavin sample. Free FAD has a quenched fluorescence compared to FMN.

-

-

Enzymatic Digestion:

-

Add a small amount of PDE to the cuvette containing the flavin sample. PDE catalyzes the hydrolysis of FAD to FMN and AMP.

-

-

Spectral Monitoring:

-

Absorbance: Record the absorbance spectra at different time points after adding PDE. The conversion of FAD to FMN will result in characteristic spectral changes with an isosbestic point at 473 nm.[4]

-

Fluorescence: Monitor the fluorescence emission at approximately 525 nm. A significant increase in fluorescence intensity indicates the presence of FAD, which is being converted to the more fluorescent FMN.[4]

-

-

Analysis:

-

If significant spectral changes (absorbance) or an increase in fluorescence are observed, the original cofactor was FAD.

-

If no change is observed, the cofactor is likely FMN.

-

Visualizations of FAD-Related Pathways and Workflows

The following diagrams, created using the DOT language, illustrate a key metabolic role of FAD and a typical experimental workflow.

References

- 1. Flavin adenine dinucleotide - Wikipedia [en.wikipedia.org]

- 2. researchgate.net [researchgate.net]

- 3. UV-visible absorption spectrum of FAD and its reduced forms embedded in a cryptochrome protein - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/D0CP01714K [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Stability of Disodium Flavin Adenine Dinucleotide (FAD-Na2) Under Different pH and Temperature Conditions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability of disodium flavin adenine dinucleotide (FAD-Na2) under various pH and temperature conditions. The information herein is critical for researchers and professionals involved in the development of drug formulations, biochemical assays, and other applications where the integrity of FAD-Na2 is paramount. While specific stability data for the disodium salt (FAD-Na2) is limited in publicly available literature, this guide extrapolates from the extensive research on Flavin Adenine Dinucleotide (FAD), as their stability profiles are expected to be analogous in aqueous solutions.

Introduction to FAD-Na2 Stability

Flavin Adenine Dinucleotide (FAD) is a critical redox cofactor involved in a multitude of enzymatic reactions essential for metabolism.[1][2] Its stability is a key factor in its biological function and its utility in various biotechnological applications. The disodium salt of FAD, FAD-Na2, is a common commercially available form, valued for its solubility in aqueous solutions. However, FAD and by extension FAD-Na2, are susceptible to degradation under certain environmental conditions, primarily pH and temperature.[3][4] Understanding the kinetics and pathways of this degradation is crucial for maintaining its activity and ensuring the reliability of experimental results and the efficacy of therapeutic formulations.

The primary degradation pathway for FAD in aqueous solution is hydrolysis, which cleaves the pyrophosphate bond to yield flavin mononucleotide (FMN) and adenosine monophosphate (AMP).[5] This process is significantly influenced by both pH and temperature.

Influence of pH on FAD-Na2 Stability

The pH of the aqueous environment plays a pivotal role in the stability of FAD. The molecule contains several ionizable groups, and its conformation and susceptibility to hydrolysis change with pH.[6]

-

Acidic Conditions (pH < 3.0): In strongly acidic solutions, the rate of FAD hydrolysis to FMN and AMP increases significantly.[3] This is a critical consideration for oral drug formulations that must pass through the acidic environment of the stomach.

-

Neutral Conditions (pH 4.0 - 8.0): FAD exhibits its greatest stability in the neutral to slightly acidic pH range.[3] Within this range, the formation of degradation products is minimal, making it the optimal pH for storage and for most in vitro applications.[3]

-

Alkaline Conditions (pH > 9.0): In alkaline solutions, the degradation of FAD also accelerates, leading to a marked decrease in the total flavin content.[3]

Table 1: Effect of pH on FAD Degradation at 100°C for 1 hour

| pH | FAD Remaining (%) | FMN Formed (%) | "Fourth Flavin Compound" (FFC) Formed (%) |

| 1.0 | 0 | 100 | 0 |

| 2.0 | 18 | 82 | 0 |

| 3.0 | 70 | 30 | 0 |

| 4.0 | 85 | 0 | 15 |

| 5.0 | 85 | 0 | 15 |

| 6.0 | 85 | 0 | 15 |

| 7.0 | 85 | 0 | 15 |

| 8.0 | 85 | 0 | 15 |

| 9.0 | 88 | 0 | 12 |

| 10.0 | 95 | 0 | 5 |

Data extrapolated from a study on purified FAD in a buffer solution at a concentration of 1x10⁻⁴ M. The "Fourth Flavin Compound" is a heat decomposition product.[3]

Influence of Temperature on FAD-Na2 Stability

Temperature is another critical factor governing the stability of FAD. Increased temperature provides the activation energy for the hydrolytic cleavage of the pyrophosphate bond.

-

Low Temperatures (Refrigerated/Frozen): For long-term storage, FAD-Na2 solutions should be kept at low temperatures (e.g., -20°C) to minimize degradation.

-

Room Temperature: At ambient temperatures, the degradation of FAD is slow but measurable over extended periods.

-

Elevated Temperatures (> 60°C): As the temperature increases, the rate of degradation accelerates significantly.[3][4] Heating FAD solutions can lead to the formation of various degradation products, including FMN, and other flavin derivatives.[3]

Table 2: Effect of Temperature on FAD Degradation at Neutral pH for 1 hour

| Temperature (°C) | FAD Remaining (%) | FMN Formed (%) | "Fourth Flavin Compound" (FFC) Formed (%) |

| 60 | 100 | 0 | 0 |

| 70 | 95 | 0 | 5 |

| 80 | 85 | 0 | 15 |

| 90 | 75 | 0 | 25 |

| 100 | 65 | 0 | 35 |

| 110 | 50 | 0 | 50 |

| 120 | 30 | 0 | 70 |

| 130 | 10 | 0 | 90 |

Data extrapolated from a study on purified FAD in distilled water at a concentration of 1x10⁻⁴ M.[3]

Experimental Protocols for Stability Assessment

The stability of FAD-Na2 is typically assessed using chromatographic and spectroscopic methods.

4.1. High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for separating and quantifying FAD and its degradation products.

-

Objective: To separate and quantify FAD, FMN, and other related flavins in a sample.

-

Methodology:

-

Sample Preparation: FAD-Na2 solutions are prepared in buffers of varying pH and incubated at different temperatures for specific time intervals.

-

Chromatographic System: A reverse-phase C18 column is commonly used.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., methanol or acetonitrile) is typically employed.

-

Detection: Detection is achieved using a UV-Vis detector at approximately 450 nm (the absorption maximum of the isoalloxazine ring of FAD) or a fluorescence detector (Excitation: ~450 nm, Emission: ~525 nm).[7]

-

Quantification: The concentration of each compound is determined by comparing the peak area to that of a known standard.

-

4.2. UV-Visible Spectrophotometry

UV-Vis spectrophotometry can be used to monitor the overall degradation of FAD by observing changes in its absorption spectrum.

-

Objective: To monitor the decrease in FAD concentration over time.

-

Methodology:

-

Sample Preparation: FAD-Na2 solutions are prepared and incubated under the desired pH and temperature conditions.

-

Measurement: The absorbance of the solution is measured at 450 nm at various time points.

-

Analysis: A decrease in absorbance at 450 nm indicates the degradation of the FAD molecule.

-

Visualizations

5.1. FAD Degradation Pathway

Caption: FAD-Na2 degradation via hydrolysis.

5.2. Experimental Workflow for Stability Testing

Caption: Workflow for FAD-Na2 stability assessment.

5.3. Logical Relationship of Factors Affecting Stability

Caption: Factors influencing FAD-Na2 stability.

Conclusion and Recommendations

The stability of FAD-Na2 is intricately linked to the pH and temperature of its environment. For optimal stability and to preserve its biological activity, it is recommended to:

-

Storage: Store FAD-Na2 solutions in a buffered environment with a pH between 4.0 and 8.0, and at or below -20°C for long-term storage.

-

Experimental Conditions: When designing experiments, consider the pH and temperature of all buffers and reagents to minimize degradation. For reactions requiring elevated temperatures, the duration should be minimized.

-

Formulation Development: In the context of drug development, particularly for oral formulations, the acidic environment of the stomach must be taken into account. Enteric coatings or other protective measures may be necessary to prevent premature degradation.

By carefully controlling these parameters, researchers and drug development professionals can ensure the integrity and efficacy of FAD-Na2 in their applications.

References

- 1. Flavin adenine dinucleotide - Wikipedia [en.wikipedia.org]

- 2. Citric acid cycle - Wikipedia [en.wikipedia.org]

- 3. academic.oup.com [academic.oup.com]

- 4. Photo, thermal and chemical degradation of riboflavin - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pH modulates efficiency of singlet oxygen production by flavin cofactors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The intrinsic fluorescence of FAD and its application in analytical chemistry: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

The Fulcrum of Cellular Redox: An In-depth Guide to FAD as a Flavoprotein Cofactor

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Flavin adenine dinucleotide (FAD) is an indispensable redox-active coenzyme central to a vast array of metabolic and signaling pathways. Derived from riboflavin (vitamin B2), FAD serves as a prosthetic group for a diverse class of enzymes known as flavoproteins, enabling them to catalyze a wide range of biochemical reactions. This technical guide provides a comprehensive exploration of the multifaceted biological roles of FAD. It delves into the fundamental biochemistry of FAD, the structural and functional diversity of flavoproteins, and their critical functions in cellular energy metabolism, redox signaling, and DNA repair. Furthermore, this guide highlights the significance of FAD-dependent enzymes in pharmacology and drug development, offering insights into their mechanisms and therapeutic potential. Detailed experimental protocols for the study of flavoproteins are also provided to serve as a practical resource for researchers in the field.

Introduction: The Versatile Chemistry of Flavin Adenine Dinucleotide (FAD)

Flavin adenine dinucleotide (FAD) is a cornerstone of cellular biochemistry, acting as a critical coenzyme for a multitude of enzymatic reactions.[1] Its structure, composed of an adenine nucleotide and a flavin mononucleotide (FMN) linked by a pyrophosphate bridge, is central to its function.[] The reactive part of the molecule is the isoalloxazine ring of the flavin moiety, which can exist in three distinct redox states: the fully oxidized quinone (FAD), a one-electron reduced semiquinone radical (FADH•), and a fully two-electron reduced hydroquinone (FADH₂).[1][3] This versatility allows flavoproteins to participate in both one- and two-electron transfer processes, a capability that distinguishes them from the obligate two-electron transfers of nicotinamide adenine dinucleotide (NAD⁺).[3]

The biosynthesis of FAD begins with the dietary uptake of riboflavin (vitamin B2), as humans cannot synthesize it de novo.[1] Riboflavin is first phosphorylated by riboflavin kinase to yield FMN, which is then adenylated by FAD synthetase to form FAD, with both steps requiring ATP.[1] The human genome encodes for 90 flavoproteins, with approximately 84% utilizing FAD as a cofactor.[1] These enzymes are predominantly located in the mitochondria, reflecting their central role in energy metabolism.[1]

The Flavoprotein Superfamily: A Spectrum of Catalytic Activity

Flavoproteins are a diverse class of enzymes that harness the redox potential of FAD to catalyze a wide array of biochemical reactions. They can be broadly classified based on their catalytic function.[4]

-

Dehydrogenases : These enzymes catalyze the oxidation of a substrate by transferring electrons from the substrate to FAD, resulting in the formation of FADH₂. A prime example is succinate dehydrogenase (Complex II) in the citric acid cycle, which oxidizes succinate to fumarate.[1]

-

Oxidases : Flavoprotein oxidases use molecular oxygen as an electron acceptor to reoxidize the reduced flavin, typically producing hydrogen peroxide.[5] D-amino acid oxidase is a classic example, involved in the metabolism of D-amino acids.

-

Monooxygenases : These enzymes are crucial in both metabolic and detoxification pathways. They incorporate one atom of molecular oxygen into a substrate, while the other is reduced to water.[6][7] Flavin-containing monooxygenases (FMOs) are key players in drug metabolism.[8]

-

Reductases : These enzymes catalyze the reduction of a substrate, using the reducing power of FADH₂. An important example is glutathione reductase, which is essential for maintaining the cellular redox balance.

-

Photoreceptors : In some organisms, flavoproteins, such as cryptochromes, function as blue-light photoreceptors that regulate processes like circadian rhythms and development.[9]

The protein environment surrounding the FAD cofactor plays a crucial role in tuning its reactivity and redox potential, allowing for the wide range of functions observed in flavoproteins.[10]

Quantitative Insights into FAD-Flavoprotein Interactions

The interaction between FAD and its apoenzyme, as well as the electrochemical properties of the bound cofactor, are fundamental to flavoprotein function. These parameters are often quantified to understand enzyme mechanism and efficiency.

Redox Potentials

The standard reduction potential (E°') of FAD is significantly modulated by the protein environment. The E°' for free FAD is approximately -219 mV.[7] However, when bound to a flavoprotein, this value can vary over a wide range, from -465 mV to +149 mV.[10] This tuning allows flavoenzymes to participate in a diverse range of redox reactions.

| Flavoprotein/System | Half-Reaction | E'° (V) |

| Free FAD | FAD + 2H⁺ + 2e⁻ ⇌ FADH₂ | -0.219 |

| Succinate Dehydrogenase (SDHA) | FAD + 2H⁺ + 2e⁻ ⇌ FADH₂ | -0.055 |

| D-amino acid oxidase | FAD + 2H⁺ + 2e⁻ ⇌ FADH₂ | ~ 0.0 |

| Xanthine Dehydrogenase (Mo) | Mo⁶⁺ + e⁻ ⇌ Mo⁵⁺ | -0.365 |

| Xanthine Dehydrogenase (Fe-S I) | (Fe₂S₂)₂⁺ + e⁻ ⇌ (Fe₂S₂)¹⁺ | -0.305 |

| Xanthine Dehydrogenase (Fe-S II) | (Fe₂S₂)₂⁺ + e⁻ ⇌ (Fe₂S₂)¹⁺ | -0.305 |

| Xanthine Dehydrogenase (FAD) | FAD + H⁺ + e⁻ ⇌ FADH• | -0.360 |

Data compiled from various sources.[7][10][11][12]

Kinetic Parameters

The efficiency of FAD-dependent enzymes is described by their kinetic parameters, such as the Michaelis constant (Kₘ) and the catalytic rate constant (kcat). These values are critical for understanding substrate specificity and the overall metabolic flux through a pathway.

| Enzyme | Substrate | Kₘ (µM) | kcat (s⁻¹) | kcat/Kₘ (M⁻¹s⁻¹) |

| Succinate Dehydrogenase (Bovine Heart) | Succinate | 410 | - | - |

| L-Hydroxynicotine Oxidase | (S)-6-Hydroxynicotine | 120 ± 10 | 10.3 ± 0.3 | 8.6 x 10⁴ |

| L-Hydroxynicotine Oxidase | (S)-Hydroxynornicotine | 170 ± 20 | 11.5 ± 0.6 | 6.8 x 10⁴ |

| SidA (Ornithine Hydroxylase) | Ornithine (pH 7.0) | ~1500 | ~0.7 | ~470 |

| SidA (Ornithine Hydroxylase) | Ornithine (pH 9.0) | ~200 | ~1.0 | ~5000 |

Data compiled from various sources.[12][13][14][15]

FAD in Core Biological Processes

Central Energy Metabolism

FAD is a linchpin in cellular respiration. In the citric acid cycle, succinate dehydrogenase utilizes a covalently bound FAD to oxidize succinate to fumarate, transferring two electrons to form FADH₂.[1] This FADH₂ then donates its high-energy electrons to the electron transport chain at Complex II, contributing to the proton gradient that drives ATP synthesis.[1] FAD is also essential for the beta-oxidation of fatty acids, where acyl-CoA dehydrogenases use FAD to introduce a double bond into the fatty acyl-CoA chain.

Redox Signaling and Oxidative Stress

Flavoproteins are integral to maintaining cellular redox homeostasis. Glutathione reductase, an FAD-dependent enzyme, is crucial for regenerating the reduced form of glutathione, a major cellular antioxidant. FAD-dependent enzymes are also involved in the production of reactive oxygen species (ROS), which can act as signaling molecules at low concentrations but cause oxidative damage at high levels.[16] The redox state of the FAD/FADH₂ pool is itself a sensor of the cellular metabolic state and can influence signaling pathways.[15]

Light-Sensing and Circadian Rhythms: The Cryptochrome Pathway

Cryptochromes are FAD-containing flavoproteins that function as blue-light photoreceptors in plants and are core components of the circadian clock machinery in animals.[9] Upon absorption of blue light, the FAD cofactor undergoes a photoreduction, leading to a conformational change in the cryptochrome protein.[17] This conformational change initiates a signaling cascade that influences gene expression and regulates various physiological processes. In plants, this includes photomorphogenesis, while in mammals, it is central to the negative feedback loop of the circadian clock.[9][13]

Figure 1: Simplified signaling pathway of plant cryptochromes.

FAD in Drug Development and Therapy

The critical roles of flavoenzymes in human physiology make them attractive targets for drug development. Their involvement in both endogenous metabolism and the processing of xenobiotics places them at a nexus of pharmacological interest.

Flavoenzymes as Drug Targets

-

Monoamine Oxidase (MAO) Inhibitors : MAOs are FAD-dependent enzymes that catabolize monoamine neurotransmitters like serotonin, dopamine, and norepinephrine.[] Irreversible and reversible inhibitors of MAO-A and MAO-B are used as antidepressants and for the treatment of Parkinson's disease.[18][19] These inhibitors act by blocking the active site of the enzyme, thereby increasing the concentration of neurotransmitters in the synaptic cleft.[]

-

Cancer Therapy : The metabolic reprogramming observed in cancer cells often involves alterations in flavoprotein activity.[10] The reliance of cancer stem cells on mitochondrial respiration, a process heavily dependent on FAD, has made flavoenzymes a target for anti-cancer therapies.[20] For instance, diphenyleneiodonium (DPI), an inhibitor of flavin-containing enzymes, has been shown to eradicate cancer stem cells by inhibiting mitochondrial respiration.[20][21] Furthermore, enzymes involved in flavin homeostasis, such as FAD synthase, are being explored as potential targets.[10][16]

Role in Drug Metabolism

Flavin-containing monooxygenases (FMOs) are a family of enzymes primarily located in the endoplasmic reticulum of the liver that play a significant role in the metabolism of a wide range of nitrogen- and sulfur-containing drugs and other xenobiotics.[7][8] Unlike the cytochrome P450 system, FMOs are generally not inducible by xenobiotics.[8] The catalytic cycle of FMOs involves the formation of a stable C4a-hydroperoxyflavin intermediate, which then oxygenates the substrate.[6][8] Genetic polymorphisms in FMO genes can lead to variations in drug efficacy and toxicity.[8]

Figure 2: Catalytic cycle of a Flavin-containing Monooxygenase (FMO).

Conclusion

Flavin adenine dinucleotide stands as a coenzyme of remarkable versatility and fundamental importance. Its ability to mediate a wide range of redox reactions empowers a vast superfamily of flavoproteins that are integral to nearly every aspect of cellular life, from generating energy to interpreting environmental signals. The intricate interplay between FAD and its protein partners provides a fine-tuned regulatory network that is essential for health. As our understanding of these complex systems deepens, the potential for targeting flavoenzymes for therapeutic intervention in a range of diseases, including cancer and neurological disorders, continues to grow, promising new frontiers in drug discovery and development.

Appendix: Experimental Protocols

A.1. Purification of a Recombinant His-tagged Flavoprotein

This protocol outlines a general procedure for the expression and purification of a His-tagged flavoprotein from E. coli.

Workflow Diagram:

Figure 3: General workflow for recombinant flavoprotein purification.

Methodology:

-

Expression:

-

Inoculate 2 L of LB media (supplemented with appropriate antibiotic and 50-100 mg of riboflavin) with an overnight culture of E. coli harboring the expression plasmid.[9]

-

Grow the culture at 37°C with shaking to an OD₆₀₀ of 0.6-0.8.

-

Induce protein expression with IPTG (e.g., final concentration of 0.1-1 mM) and continue to grow the culture for a specified time (e.g., 4-16 hours) at a reduced temperature (e.g., 18-25°C) to improve protein solubility.[9]

-

-

Cell Harvest and Lysis:

-

Purification:

-

Clarify the lysate by centrifugation (e.g., 20,000 x g for 1 hour at 4°C) to pellet cell debris.[9]

-

Apply the supernatant to a Ni-NTA affinity column equilibrated with lysis buffer.[9]

-

Wash the column with wash buffer (lysis buffer with a slightly higher imidazole concentration, e.g., 20 mM) to remove non-specifically bound proteins.[9]

-

Elute the His-tagged flavoprotein with elution buffer (lysis buffer with a high concentration of imidazole, e.g., 200-300 mM).[9]

-

-

Final Steps:

-

Concentrate the eluted protein using a centrifugal filter unit.

-

Perform buffer exchange into a storage buffer (e.g., via dialysis or a desalting column) to remove imidazole.

-

For higher purity, a size-exclusion chromatography step can be performed.[9]

-

Assess purity by SDS-PAGE and confirm flavin incorporation by UV-Vis spectroscopy.

-

A.2. Spectrophotometric Assay for Flavoprotein Oxidase Activity

This protocol describes a continuous spectrophotometric assay for a flavoprotein oxidase using a coupled reaction with horseradish peroxidase (HRP).

Methodology:

-

Principle: The flavoprotein oxidase catalyzes the oxidation of its substrate, producing H₂O₂. HRP then uses this H₂O₂ to oxidize a chromogenic substrate (e.g., o-dianisidine), leading to a color change that can be monitored spectrophotometrically.[22]

-

Reagents:

-

Assay Buffer: e.g., 100 mM potassium phosphate, pH 7.5.

-

Substrate solution (e.g., 100 mM stock).

-

Horseradish Peroxidase (HRP) solution (e.g., 1 mg/mL).

-

Chromogenic substrate solution (e.g., 10 mM o-dianisidine in an appropriate solvent).

-

Flavoprotein oxidase enzyme solution of known concentration.

-

-

Procedure:

-

In a 1 mL cuvette, combine the assay buffer, substrate at the desired final concentration, HRP, and the chromogenic substrate.

-

Equilibrate the mixture to the desired temperature (e.g., 25°C) in a spectrophotometer.

-

Initiate the reaction by adding a small volume of the flavoprotein oxidase solution.

-

Immediately monitor the change in absorbance at the wavelength maximum for the oxidized chromogen (e.g., ~460 nm for oxidized o-dianisidine) over time.

-

Calculate the initial rate of reaction from the linear portion of the absorbance vs. time plot.

-

-

Data Analysis:

-

Convert the rate of change in absorbance to the rate of product formation using the Beer-Lambert law (A = εcl), where ε is the extinction coefficient of the oxidized chromogen under the specific assay conditions. It is crucial to determine this extinction coefficient experimentally rather than relying solely on literature values, as it can be condition-dependent.[23]

-

To determine kinetic parameters (Kₘ and Vmax), repeat the assay at various substrate concentrations and fit the initial rate data to the Michaelis-Menten equation.[3]

-

A.3. Determination of Flavoprotein Redox Potential

This protocol outlines a method for determining the midpoint redox potential (Eₘ) of a flavoprotein using the xanthine/xanthine oxidase system for anaerobic titration.

Methodology:

-

Principle: The flavoprotein is allowed to reach equilibrium with a redox dye of a known Eₘ. The xanthine/xanthine oxidase system slowly provides reducing equivalents to drive the system towards reduction. By monitoring the spectral changes of both the flavoprotein and the dye, the difference in their redox potentials can be calculated.[11]

-

Reagents and Equipment:

-

Anaerobic cuvette.

-

Spectrophotometer.

-

Oxygen-scavenging system (e.g., glucose, glucose oxidase, catalase).[11]

-

Redox dye with an Eₘ close to the expected Eₘ of the flavoprotein (e.g., indigo-tetrasulfonate, Eₘ = -46 mV).[11]

-

Xanthine solution.

-

Xanthine oxidase solution.

-

Benzyl viologen (as a mediator).[11]

-

-

Procedure:

-

Prepare a solution in an anaerobic cuvette containing the purified flavoprotein (to an absorbance of 0.1-0.5 at its λₘₐₓ), the redox dye, the oxygen-scavenging system, and benzyl viologen in an appropriate buffer.

-

Make the system anaerobic by flushing with argon or nitrogen gas and allowing the oxygen-scavenging system to work for ~15 minutes.[11]

-

Record an initial "fully oxidized" spectrum.

-

Initiate the titration by adding a small amount of xanthine, followed by the addition of xanthine oxidase via an airtight syringe.[11]

-

Record spectra at regular intervals as the flavoprotein and dye become progressively reduced. The reaction is complete when no further spectral changes are observed.

-

-

Data Analysis:

-

For each spectrum, calculate the ratio of [oxidized]/[reduced] for both the flavoprotein and the dye using the absorbance changes at their respective λₘₐₓ.[11]

-

Plot the Nernst term for the protein (log([ox]/[red])) against the Nernst term for the dye.

-

The difference in midpoint potential (ΔEₘ) can be determined from this plot. The Eₘ of the flavoprotein is then calculated using the known Eₘ of the redox dye.[11]

-

References

- 1. biorxiv.org [biorxiv.org]

- 3. BJOC - New standards for collecting and fitting steady state kinetic data [beilstein-journals.org]

- 4. research.wur.nl [research.wur.nl]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Flavin Containing Monooxygenases and Metabolism of Xenobiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Mammalian flavin-containing monooxygenases: structure/function, genetic polymorphisms and role in drug metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Physical methods for studying flavoprotein photoreceptors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Exploring the impact of flavin homeostasis on cancer cell metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Monoamine oxidase inhibitor - Wikipedia [en.wikipedia.org]

- 12. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]

- 13. researchgate.net [researchgate.net]

- 14. proteopedia.org [proteopedia.org]

- 15. The mechanism of the flavoprotein L-hydroxynicotine oxidase: kinetic mechanism, substrate specificity, reaction product, and roles of active site residues - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. mdpi.com [mdpi.com]

- 18. Monoamine Oxidase Inhibitors (MAOI) - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 19. MAO Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 20. Targeting flavin-containing enzymes eliminates cancer stem cells (CSCs), by inhibiting mitochondrial respiration: Vitamin B2 (Riboflavin) in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Targeting flavin-containing enzymes eliminates cancer stem cells (CSCs), by inhibiting mitochondrial respiration: Vitamin B2 (Riboflavin) in cancer therapy | Aging [aging-us.com]

- 22. Activity assays for flavoprotein oxidases: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

In-Depth Technical Guide to Flavin Adenine Dinucleotide Disodium Salt (FAD-Na2)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biochemical properties, experimental applications, and metabolic significance of Flavin Adenine Dinucleotide Disodium Salt (FAD-Na2), a crucial redox cofactor in numerous metabolic pathways.

Core Properties of FAD-Na2

FAD-Na2 is the disodium salt of Flavin Adenine Dinucleotide (FAD), a flavin dinucleotide synthesized from the transfer of an AMP moiety from ATP to riboflavin 5'-monophosphate.[1] It functions as a prosthetic group in various flavoproteins, facilitating electron transfer in oxidation-reduction reactions essential for cellular metabolism.

Quantitative Data Summary

The following table summarizes the key quantitative properties of FAD-Na2.

| Property | Value | References |

| Chemical Formula | C27H31N9Na2O15P2 | [2][3][4][5] |

| Molecular Weight | 829.51 g/mol (anhydrous basis) | [3][4] |

| Exact Mass | 829.12102388 Da | [2][5] |

| Appearance | Yellow to orange-brown powder | |

| Solubility in Water | 50 mg/mL | |

| Storage Temperature | -20°C |

Role in Cellular Metabolism

FAD is a critical electron carrier in cellular respiration, accepting electrons and protons to form its reduced state, FADH2. This process is central to the electron transport chain and beta-oxidation of fatty acids, ultimately leading to the production of ATP.

FAD in the Electron Transport Chain

The electron transport chain (ETC) is the final stage of aerobic respiration, where the majority of ATP is generated. FADH2, produced during the citric acid cycle, donates its electrons to Complex II (succinate dehydrogenase) of the ETC. These electrons are then passed along a series of protein complexes, driving the pumping of protons across the inner mitochondrial membrane and creating a proton gradient that powers ATP synthase.

Caption: Role of FAD in the Electron Transport Chain.

FAD in Beta-Oxidation of Fatty Acids

Beta-oxidation is the metabolic process involving the breakdown of fatty acids to produce acetyl-CoA, NADH, and FADH2. In the first step of each cycle of beta-oxidation, FAD acts as an oxidizing agent, accepting two electrons and two protons from the fatty acyl-CoA to form a trans-Δ²-enoyl-CoA and FADH2. This FADH2 then enters the electron transport chain to contribute to ATP synthesis.

Caption: Role of FAD in Beta-Oxidation of Fatty Acids.

Experimental Protocols

FAD-Na2 is a critical reagent in various biochemical assays, particularly for enzymes where it acts as a cofactor. Below are detailed methodologies for two key enzyme assays.

Succinate Dehydrogenase (Complex II) Activity Assay

This assay measures the activity of succinate dehydrogenase by monitoring the reduction of an artificial electron acceptor, which is dependent on the FAD-catalyzed oxidation of succinate to fumarate.

Materials:

-

FAD-Na2 solution (1 mM)

-

Sodium succinate solution (0.2 M)

-

Potassium phosphate buffer (0.1 M, pH 7.4)

-

2,6-Dichlorophenolindophenol (DCPIP) solution (1 mM)

-

Phenazine methosulfate (PMS) solution (10 mM)

-

Mitochondrial or tissue homogenate sample

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing 800 µL of potassium phosphate buffer, 100 µL of sodium succinate, and 50 µL of DCPIP.

-

Add 20 µL of the sample (mitochondrial preparation or tissue homogenate) to the reaction mixture.

-

Initiate the reaction by adding 10 µL of FAD-Na2 solution and 20 µL of PMS solution.

-

Immediately measure the decrease in absorbance at 600 nm for 5 minutes at 30°C. The rate of DCPIP reduction is proportional to the succinate dehydrogenase activity.

α-Ketoglutarate Dehydrogenase Activity Assay

This colorimetric assay measures the activity of the α-ketoglutarate dehydrogenase complex, of which FAD is a key component of the E3 subunit (dihydrolipoyl dehydrogenase). The assay follows the production of NADH, which reduces a tetrazolium salt to a colored formazan product.

Materials:

-

FAD-Na2 solution (1 mM)

-

α-Ketoglutarate solution (50 mM)

-

Coenzyme A (CoA) solution (10 mM)

-

NAD+ solution (10 mM)

-

Thiamine pyrophosphate (TPP) solution (1 mM)

-

Assay buffer (e.g., 50 mM potassium phosphate, 1 mM MgCl2, pH 7.5)

-

INT (2-(4-iodophenyl)-3-(4-nitrophenyl)-5-phenyl-2H-tetrazolium chloride) solution (2 mg/mL)

-

Sample containing α-ketoglutarate dehydrogenase

-

Spectrophotometer or plate reader

Procedure:

-

Prepare a reaction mixture containing 50 µL of assay buffer, 10 µL of α-ketoglutarate, 10 µL of CoA, 10 µL of NAD+, 5 µL of TPP, and 5 µL of FAD-Na2.

-

Add 10 µL of the sample to the reaction mixture.

-

Initiate the reaction by adding 10 µL of INT solution.

-

Incubate at 37°C and measure the increase in absorbance at 492 nm over time. The rate of formazan production is proportional to the α-ketoglutarate dehydrogenase activity.

Generic Enzyme Assay Workflow

The following diagram illustrates a generalized workflow for an enzyme assay involving FAD-Na2 as a cofactor.

Caption: Generalized workflow for an enzyme assay using FAD-Na2.

References

Unveiling Flavin Adenine Dinucleotide: A Technical Guide to its Natural Sources and Biosynthesis

For Immediate Release

This technical guide provides a comprehensive overview of Flavin Adenine Dinucleotide (FAD), a critical coenzyme in numerous metabolic reactions. Tailored for researchers, scientists, and drug development professionals, this document delves into the natural abundance of FAD, its intricate biosynthetic pathway, and detailed experimental protocols for its study.

Natural Sources of Flavin Adenine Dinucleotide (FAD)

Flavin Adenine Dinucleotide is not directly consumed in the diet but is synthesized from its precursor, riboflavin (vitamin B2). Therefore, natural sources of FAD are synonymous with foods rich in riboflavin. The majority of dietary riboflavin exists in the form of FAD and another flavin coenzyme, Flavin Mononucleotide (FMN).[1][2] Key dietary sources include dairy products, eggs, lean meats, and particularly organ meats like liver and kidney.[3][4] Many countries also have fortification programs that add riboflavin to grains and cereals.[3]

While direct FAD quantification in all foodstuffs is not widely tabulated, the riboflavin content serves as a strong indicator of FAD availability. The bioavailability of riboflavin from food is high, with approximately 95% being absorbed.[2]

Table 1: Riboflavin Content of Selected Foods

| Food Source | Serving Size | Riboflavin Content (mg) |

| Beef Liver (pan-fried) | 3 ounces | 2.9 |

| Fortified Breakfast Cereals | 1 serving | 1.3 |

| Oats (instant, fortified) | 1 cup | 1.1 |

| Yogurt (plain, fat-free) | 1 cup | 0.6 |

| Milk (2% fat) | 1 cup | 0.5 |

| Almonds | 1 ounce | 0.3 |

| Eggs (hard-boiled) | 1 large | 0.2 |

| Spinach (boiled) | ½ cup | 0.2 |

| Chicken Breast (roasted) | 3 ounces | 0.2 |

Source: Adapted from the National Institutes of Health - Office of Dietary Supplements, 2022.[3]

Biosynthesis of Flavin Adenine Dinucleotide

The biosynthesis of FAD from riboflavin is a conserved two-step enzymatic process that occurs in the cytosol and mitochondria of eukaryotic cells.[4]

Step 1: Phosphorylation of Riboflavin to Flavin Mononucleotide (FMN)

The first committed step is the phosphorylation of riboflavin at its 5'-hydroxyl group to form Flavin Mononucleotide (FMN). This reaction is catalyzed by the enzyme riboflavin kinase (EC 2.7.1.26) and requires adenosine triphosphate (ATP) as the phosphate donor.

Step 2: Adenylylation of FMN to Flavin Adenine Dinucleotide (FAD)

In the second and final step, the adenylyl group from another molecule of ATP is transferred to FMN, forming a pyrophosphate linkage and yielding FAD. This reaction is catalyzed by FAD synthetase (EC 2.7.7.2) , also known as FMN adenylyltransferase.

Experimental Protocols

Extraction and Quantification of FAD from Biological Samples by HPLC

This protocol outlines a general procedure for the extraction and quantification of FAD from biological samples, such as tissues or cells, using High-Performance Liquid Chromatography (HPLC) with fluorescence detection.

3.1.1. Sample Preparation and Extraction

-

Homogenization: Homogenize tissue (5-20 mg) or cells (1 x 10^6) in 400 µL of cold FAD Assay Buffer.

-

Deproteinization: To release FAD from proteins, add an equal volume of 8% (w/v) perchloric acid (PCA) to the homogenate. Vortex thoroughly and incubate on ice for 5 minutes.

-

Centrifugation: Centrifuge the mixture at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

-

Neutralization and Collection: Carefully transfer the supernatant to a new tube and neutralize with a potassium carbonate solution. Centrifuge to remove the potassium perchlorate precipitate and collect the supernatant for HPLC analysis.

3.1.2. HPLC Analysis

-

Chromatographic Conditions:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of methanol and an aqueous buffer (e.g., sodium phosphate) is typically used.

-

Flow Rate: 0.5 - 1.0 mL/min.

-

Temperature: Ambient or controlled at 25°C.

-

-

Detection:

-

Fluorescence Detector: Excitation wavelength of ~450 nm and an emission wavelength of ~520 nm.

-

-

Quantification:

-

Generate a standard curve using known concentrations of FAD.

-

Compare the peak area of the sample to the standard curve to determine the FAD concentration.

-

Enzymatic Assay for FAD Synthetase Activity

This protocol measures the activity of FAD synthetase by monitoring the formation of FAD from FMN and ATP.

-

Reaction Mixture: Prepare a reaction mixture containing:

-

100 mM Tris-HCl buffer (pH 7.5)

-

10 µM FMN

-

1 mM ATP

-

5 mM MgCl2

-

-

Enzyme Addition: Add the enzyme sample (e.g., purified FAD synthetase or a cell lysate) to the reaction mixture to initiate the reaction.

-

Incubation: Incubate the reaction at 37°C for a defined period (e.g., 15 minutes).

-

Reaction Termination: Stop the reaction by adding a small volume of strong acid (e.g., 7N formic acid).

-

FAD Quantification: Analyze the amount of FAD produced using HPLC with fluorescence detection as described in section 3.1.2. The activity of the enzyme can be calculated as the amount of FAD produced per unit time per amount of enzyme.

Conclusion

This technical guide has provided a detailed examination of the natural sources and biosynthesis of Flavin Adenine Dinucleotide. A thorough understanding of these fundamental aspects is crucial for researchers in various fields, from nutrition and metabolism to drug discovery and development. The provided experimental protocols offer a starting point for the quantitative analysis of FAD and the characterization of its biosynthetic enzymes, facilitating further research into the multifaceted roles of this essential coenzyme.

References

Methodological & Application

Protocol for Reconstituting Apoenzymes with FAD-Na2: Application Notes for Researchers

For Immediate Use By Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the reconstitution of apoenzymes with the cofactor Flavin Adenine Dinucleotide, supplied as its disodium salt (FAD-Na2). Flavoenzymes are critical in a vast array of biological redox reactions, and the ability to generate active holoenzymes from their inactive apo-forms is a fundamental technique in enzymology, structural biology, and drug development.[1][2] These application notes offer a comprehensive guide, including methods for apoenzyme preparation, a step-by-step reconstitution protocol, and analytical techniques to verify successful cofactor incorporation and enzymatic activity restoration.

Introduction

Flavoenzymes utilize Flavin Adenine Dinucleotide (FAD) or Flavin Mononucleotide (FMN) as a prosthetic group to catalyze a wide range of biochemical reactions.[1] In the majority of these enzymes, the flavin cofactor is tightly but non-covalently bound.[3] The reversible dissociation of the flavin cofactor to yield an inactive apoenzyme provides a powerful tool for studying enzyme structure-function relationships, folding, and stability.[4][5] Reconstitution of the apoenzyme with FAD or its analogues can restore catalytic activity and is a key step in many experimental workflows.[6] This protocol details the necessary steps to achieve efficient reconstitution using FAD-Na2.

Materials and Reagents

-

Apoenzyme of interest

-

Flavin Adenine Dinucleotide Disodium Salt (FAD-Na2)

-

Appropriate buffer (e.g., Potassium Phosphate, Tris-HCl)

-

Denaturing agents (optional, for apoenzyme preparation, e.g., urea, guanidine hydrochloride)

-

Dialysis tubing or centrifugal ultrafiltration units (with appropriate molecular weight cut-off)

-

Spectrophotometer or microplate reader

-

Fluorometer (optional)

-

Standard laboratory equipment (pipettes, centrifuges, etc.)

I. Preparation of Apoenzyme

The successful reconstitution of a holoenzyme is contingent on the quality of the starting apoenzyme. The primary objective is to remove the FAD cofactor without causing irreversible denaturation of the protein.[7] Various methods have been established for this purpose, and the optimal choice is often enzyme-dependent.

Common Methods for Apoenzyme Preparation:

-

Acidic Ammonium Sulfate Precipitation: This method involves treating the holoenzyme with a saturated ammonium sulfate solution at a low pH. This procedure was successfully used for Aerococcus viridans lactate oxidase.

-

Hydrophobic Interaction Chromatography (HIC): HIC can be employed for the large-scale, reversible dissociation of flavoproteins.[8] The holoenzyme is bound to a hydrophobic matrix (e.g., phenyl-Sepharose) at neutral pH in the presence of a high salt concentration. The FAD is then removed by lowering the pH and adding a chaotropic agent like KBr.[8] This method has been demonstrated to produce high yields of reconstitutable apo-lipoamide dehydrogenase and apo-butyryl-CoA dehydrogenase.[8]

-

Guanidine Hydrochloride or Urea Treatment: Incubation with denaturants like guanidine hydrochloride or urea can unfold the protein and release the FAD cofactor. Subsequent removal of the denaturant by dialysis or dilution allows the apoenzyme to refold. This has been applied to cholesterol oxidase.[4]

A generalized workflow for apoenzyme preparation is depicted below.

Figure 1. Generalized workflow for the preparation of apoenzyme from holoenzyme.

II. FAD-Na2 Handling and Preparation

Proper handling and storage of FAD-Na2 are crucial for successful reconstitution.

| Parameter | Recommendation |

| Storage | Store the solid FAD-Na2 at -20°C in the dark. The solid form is stable for at least four years under these conditions. |

| Solution Preparation | Prepare FAD-Na2 solutions fresh in an appropriate buffer (e.g., PBS, pH 7.2). The solubility in PBS is approximately 10 mg/mL. |

| Solution Storage | It is not recommended to store aqueous solutions of FAD-Na2 for more than one day.[9] For longer-term storage, stock solutions can be prepared in DMSO, aliquoted, and stored at -20°C or -80°C for up to 1-6 months, protected from light.[10][11] |

| Light Sensitivity | FAD is light-sensitive. All solutions should be protected from light by using amber tubes or covering tubes with aluminum foil. |

III. Protocol for Apoenzyme Reconstitution

This protocol provides a general framework for the reconstitution of apoenzymes with FAD-Na2. Optimal conditions, such as FAD-Na2 concentration, incubation time, and temperature, are enzyme-specific and may require empirical determination.

Experimental Workflow for Apoenzyme Reconstitution:

Figure 2. Step-by-step workflow for apoenzyme reconstitution with FAD-Na2.

Step-by-Step Protocol:

-

Prepare the Apoenzyme: Start with a purified apoenzyme solution of a known concentration in a suitable buffer (e.g., 10 mM potassium phosphate, pH 7.2).

-

Prepare FAD-Na2 Solution: Prepare a stock solution of FAD-Na2 in the same buffer. The concentration should be determined based on the desired final molar excess relative to the apoenzyme.

-

Incubation: Add a molar excess of the FAD-Na2 solution to the apoenzyme solution. A 5 to 10-fold molar excess is a common starting point.

-

Incubate the Mixture: Incubate the reaction mixture under controlled conditions. The optimal time and temperature will vary depending on the specific enzyme.

-

Remove Excess FAD: After incubation, remove the unbound FAD-Na2. This can be achieved by dialysis against several changes of buffer or by using size-exclusion chromatography or centrifugal concentrators.[3]

-

Analysis: Analyze the reconstituted holoenzyme to confirm successful reconstitution and restoration of activity.

IV. Quantitative Parameters for Reconstitution

The efficiency of reconstitution is influenced by several factors. The following table summarizes key parameters from a study on the reconstitution of monoamine oxidase P3 (MAO P3) and provides a starting point for optimization.[3]

| Parameter | Investigated Range (for MAO P3) | General Recommendation |

| FAD Concentration | 5, 10, 15, 20, 25, and 50 µM | A 5-10 fold molar excess over the apoenzyme concentration is a good starting point. |

| Temperature | 5, 10, 15, 20, 25, and 30 °C | Start with incubation on ice (4°C) or at room temperature (20-25°C). Some enzymes may require 30°C or 37°C for optimal reconstitution.[3] |

| Incubation Time | 10 to 60 minutes | An incubation time of 30-60 minutes is often sufficient. For some enzymes, incubation for as little as 5 minutes can be enough to recover catalytic activity.[3] |

| pH | 7.2 (for MAO P3) | The optimal pH is typically close to the physiological pH range (7.0-8.0) for the enzyme's activity. |

V. Verification of Reconstitution

Several methods can be employed to confirm the successful reconstitution of the apoenzyme into a functional holoenzyme.

Signaling Pathway of Reconstitution and Analysis:

Figure 3. Logical relationship between apoenzyme, FAD, reconstituted holoenzyme, and analytical verification methods.

Analytical Techniques:

-

Enzyme Activity Assays: The most definitive method to confirm successful reconstitution is to measure the restoration of the enzyme's catalytic activity. The reconstituted holo-D-amino acid oxidase (D-AAO) activity, for instance, can be followed spectrophotometrically.[12]

-

UV-Visible Spectroscopy: FAD has characteristic absorbance peaks around 375 nm and 450 nm.[9] The incorporation of FAD into the apoenzyme can be monitored by observing the appearance of these peaks in the spectrum of the protein solution after the removal of excess, unbound FAD.

-

Fluorescence Spectroscopy: The fluorescence of FAD is typically quenched upon binding to the apoenzyme. This change in fluorescence can be used to monitor the binding event. Conversely, the intrinsic tryptophan fluorescence of the protein may also change upon FAD binding.[4]

VI. Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or no recovery of enzyme activity | Irreversible denaturation of the apoenzyme during preparation. | Use a milder method for apoenzyme preparation. Ensure all steps are carried out at a low temperature (e.g., 4°C). |

| Inefficient FAD incorporation. | Optimize FAD concentration, incubation time, and temperature. Ensure the buffer conditions (pH, ionic strength) are optimal for the enzyme. | |

| Degradation of FAD-Na2. | Prepare fresh FAD-Na2 solutions and protect them from light. | |

| Protein precipitation during reconstitution | Apoenzyme instability. | Perform reconstitution at a lower temperature. Consider the addition of stabilizing agents like glycerol or ethylene glycol. |

| High background in analytical assays | Incomplete removal of excess FAD. | Ensure thorough dialysis or use a desalting column to remove all unbound FAD. |

Conclusion

The reconstitution of apoenzymes with FAD-Na2 is a robust and essential technique for the study of flavoenzymes. By following the detailed protocols and considering the key quantitative parameters outlined in these application notes, researchers can successfully generate active holoenzymes for a wide range of applications in basic science and drug development. Careful preparation of the apoenzyme and proper handling of FAD-Na2 are paramount to achieving high reconstitution efficiency and reliable experimental results.

References

- 1. Apoenzyme reconstitution as a chemical tool for structural enzymology and biotechnology - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Relevance of the flavin binding to the stability and folding of engineered cholesterol oxidase containing noncovalently bound FAD - PMC [pmc.ncbi.nlm.nih.gov]

- 5. biologyonline.com [biologyonline.com]

- 6. Reconstitution of apoglucose oxidase with FAD conjugates for biosensoring of progesterone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Large-scale preparation and reconstitution of apo-flavoproteins with special reference to butyryl-CoA dehydrogenase from Megasphaera elsdenii. Hydrophobic-interaction chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. cdn.caymanchem.com [cdn.caymanchem.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. FAD Synthesis and Degradation in the Nucleus Create a Local Flavin Cofactor Pool - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for FAD Sodium Salt in Enzyme Kinetic Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Flavin Adenine Dinucleotide (FAD) is a critical redox-active coenzyme involved in a myriad of enzymatic reactions essential for cellular metabolism. As a prosthetic group for a large family of flavoproteins, FAD facilitates electron transfer in vital processes such as the citric acid cycle, fatty acid β-oxidation, and oxidative phosphorylation.[1] The sodium salt of FAD is a highly soluble and stable form of this coenzyme, making it an indispensable reagent in in vitro enzyme kinetic assays.[2] These assays are fundamental for elucidating enzyme mechanisms, characterizing inhibitors, and for high-throughput screening in drug discovery.

This document provides detailed application notes and protocols for the use of FAD sodium salt in the kinetic analysis of three key FAD-dependent enzymes: Monoamine Oxidase B (MAO-B), NADPH-Cytochrome P450 Reductase (POR), and Succinate Dehydrogenase (SDH/Complex II). Furthermore, it explores the role of FAD-dependent enzymes in critical signaling pathways and provides a generalized workflow for enzyme kinetic assays.

Data Presentation

Table 1: Properties of FAD Sodium Salt

| Property | Value | Reference |

| Molecular Formula | C₂₇H₃₁N₉Na₂O₁₅P₂ | [3] |

| Molecular Weight | 829.51 g/mol (anhydrous basis) | [4] |

| Appearance | Yellow to orange-brown powder | [4] |

| Solubility | Soluble in water (≥50 mg/mL) | [3][4] |

| Storage | Store at -20°C, protected from light and moisture. | [5][6] |

| Stability | Aqueous solutions are best prepared fresh; stable for at least 4 years as a solid when stored properly. | [3][6] |

| Absorbance Maxima (λmax) | 265, 376, 449 nm | [6] |

| Molar Extinction Coefficient (at 450 nm) | 11,300 M⁻¹cm⁻¹ | [1] |

Table 2: Kinetic Parameters of Human Monoamine Oxidase B (MAO-B)

| Substrate/Inhibitor | Kₘ (µM) | Vₘₐₓ (nmol/min/mg) | Kᵢ (µM) | Type of Inhibition | Reference(s) |

| Substrates | |||||

| Benzylamine | 2.5 - 15 | 10 - 30 | - | - | [7] |

| β-Phenylethylamine | 0.5 - 5 | 15 - 40 | - | - | [8][9] |

| Kynuramine | 30 - 100 | 5 - 15 | - | - | [7] |

| Inhibitors | |||||

| Selegiline | - | - | 0.01 - 0.1 | Irreversible | [4][10][11] |

| Rasagiline | - | - | 0.005 - 0.05 | Irreversible | [4][10] |

| Isatin | - | - | ~3 | Non-covalent | [12] |

Table 3: Kinetic Parameters of NADPH-Cytochrome P450 Reductase (POR)

| Substrate | Kₘ (µM) | k꜀ₐₜ (s⁻¹) | Reference(s) |

| NADPH | 1 - 10 | 50 - 100 | [13] |

| Cytochrome c | 5 - 20 | 100 - 200 | [3] |

| Ferricyanide | 20 - 50 | 150 - 250 | [14] |

Table 4: Kinetic Parameters of Succinate Dehydrogenase (SDH/Complex II)

| Substrate | Kₘ (µM) | Vₘₐₓ (µmol/min/mg) | Reference(s) |

| Succinate | 100 - 500 | 0.1 - 0.5 | [6] |

| DCPIP (artificial electron acceptor) | 20 - 60 | 0.2 - 0.8 | [12] |

Experimental Protocols

Protocol 1: Kinetic Assay of Monoamine Oxidase B (MAO-B)